molecular formula C22H15N3O3 B2586881 7-Methyl-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886142-55-8

7-Methyl-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2586881
CAS No.: 886142-55-8
M. Wt: 369.38
InChI Key: MPSHEEGCLCCUIJ-UHFFFAOYSA-N
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Description

7-Methyl-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its core structure consists of a fused chromene-pyrrole-dione system, with substituents at the 1-, 2-, and 7-positions: a pyridin-3-yl group at position 1, a pyridin-2-yl group at position 2, and a methyl group at position 5. This compound is synthesized via a multicomponent reaction (MCR) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, aryl aldehydes, and primary amines under mild conditions, as described in recent methodologies . The pyridine substituents likely enhance solubility and electronic interactions, making it a candidate for pharmaceutical exploration, though specific biological data for this derivative remain unpublished.

Properties

IUPAC Name

7-methyl-2-pyridin-2-yl-1-pyridin-3-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O3/c1-13-7-8-16-15(11-13)20(26)18-19(14-5-4-9-23-12-14)25(22(27)21(18)28-16)17-6-2-3-10-24-17/h2-12,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSHEEGCLCCUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC=N4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Methyl-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N3O3C_{19}H_{19}N_3O_3, with a molecular weight of 327.37 g/mol. The compound features a chromeno-pyrrole core structure that is critical for its biological activity.

Inhibition of Enzymes

Recent studies have highlighted the compound's ability to inhibit key enzymes involved in neurodegenerative diseases:

  • Monoamine Oxidase (MAO) Inhibition : The compound exhibits significant inhibitory activity against MAO A and B isoforms. For instance, derivatives of similar structures have shown IC50 values around 1 μM for MAO A and 0.51 μM for MAO B, indicating potential use in treating conditions like depression and Parkinson's disease .

Antioxidant Properties

The chromeno-pyrrole derivatives have been reported to possess antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is a contributing factor in various diseases including cancer and neurodegenerative disorders. Research indicates that these compounds can scavenge free radicals effectively .

Antitumor Activity

The compound has also been evaluated for its antitumor properties:

  • Cell Line Studies : In vitro studies demonstrated that it inhibits tumor growth in several cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and SK-OV-3 (cisplatin-resistant ovarian cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest .

Study on Neuroprotective Effects

A study involving the evaluation of various chromeno-pyrrole derivatives showed promising results in neuroprotection. The compounds were tested for their ability to protect neuronal cells from damage induced by oxidative stress. Results indicated a significant reduction in cell death compared to controls .

Evaluation of Antibacterial Activity

In addition to its neuroprotective effects, the compound's derivatives were tested against bacterial strains. The results showed moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Data Summary Table

Activity TypeTarget Enzyme/Cell LineIC50/MIC ValueReference
MAO A InhibitionHuman MAO A~1 μM
MAO B InhibitionHuman MAO B~0.51 μM
Antioxidant ActivityNeuronal CellsSignificant reduction
Antitumor ActivityMCF-7, HCT116, SK-OV-3Not specified
Antibacterial ActivityStaphylococcus aureus3.12 - 12.5 μg/mL

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Several studies have indicated that derivatives of chromeno-pyrrole compounds exhibit significant anticancer properties. These compounds have been shown to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, research has demonstrated the efficacy of related structures in targeting specific cancer cell lines, suggesting a potential role for 7-Methyl-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in cancer therapy .
  • Antimicrobial Properties :
    • The compound's structure allows for interaction with microbial enzymes and receptors, leading to antimicrobial activity. Studies have shown that similar compounds can inhibit bacterial growth and possess antifungal properties, making them candidates for developing new antibiotics .
  • Neuroprotective Effects :
    • Emerging research indicates that certain pyrrole derivatives can protect neuronal cells from oxidative stress and apoptosis. The neuroprotective properties of this compound could be explored in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Synthetic Applications

  • Building Block for Complex Molecules :
    • Due to its unique structure, this compound can serve as an essential intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry .
  • Functionalization :
    • The compound can be modified at various positions to yield derivatives with enhanced biological activities. Functionalization strategies include introducing different substituents on the pyridine rings or modifying the chromeno structure to optimize pharmacological properties .

Case Studies

  • Anticancer Drug Development :
    • A study conducted on related chromeno-pyrrole derivatives highlighted their potential as anticancer agents by demonstrating their ability to inhibit proliferation in breast cancer cell lines (MCF-7). The mechanism involved the activation of apoptotic pathways and downregulation of anti-apoptotic proteins .
  • Synthesis of Antimicrobial Agents :
    • Researchers synthesized a series of pyrrole derivatives from this compound and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results showed promising activity against resistant strains, indicating potential for further development into new antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity within the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family arises from variations in substituents at positions 1, 2, and 6. Below is a detailed comparison of the target compound with key analogs:

Table 1: Comparative Analysis of 1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-dione Derivatives

Compound Name / Substituents Yield (%) Melting Point (°C) Key Functional Features Biological Activity (if reported) Reference ID
Target Compound : 7-Methyl-2-(pyridin-2-yl)-1-(pyridin-3-yl) N/A* N/A* Dual pyridyl groups; methyl at C7 Not reported -
7-Chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-6-methyl 62 276–279 Chloro at C7; furan-2-ylmethyl at C2; phenolic hydroxyl Not reported
1-(2-Fluorophenyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl) (AV-C ) N/A N/A Fluorophenyl at C1; thiadiazole at C2 Antiviral (Zika, Chikungunya, Dengue)
7-Chloro-2-(4-methylpyridin-2-yl)-1-(3-nitrophenyl) N/A N/A Nitrophenyl at C1; methylpyridyl at C2; chloro at C7 Not reported
1-(4-Methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl) N/A N/A Methoxyphenyl at C1; pyridinylmethyl at C2 Not reported
2-Benzyl-1-phenyl (Model compound from optimization study) 24–70+ N/A Phenyl at C1; benzyl at C2 Basis for library generation

Key Observations:

Substituent Diversity and Synthesis Efficiency :

  • The target compound’s pyridin-2-yl and pyridin-3-yl groups distinguish it from analogs with simpler aryl/alkyl substituents (e.g., benzyl, methoxyphenyl). Pyridine rings may improve solubility and metal-binding capacity compared to purely hydrocarbon substituents .
  • Yields for similar derivatives range from 24% (for early optimization attempts) to 86%, depending on substituent electronic effects. Electron-withdrawing groups (e.g., nitro in ) may require shorter reaction times, while electron-donating groups (e.g., methoxy in ) necessitate prolonged heating .

Biological Activity :

  • AV-C () demonstrates potent antiviral activity, attributed to its thiadiazole moiety, which may enhance TRIF pathway activation. The target compound’s pyridyl groups could similarly modulate biological targets but require empirical validation.

Physical Properties :

  • Melting points for this family range widely (e.g., 276–279°C for the chloro-furan derivative ). The target compound’s melting point is unreported but likely influenced by its planar pyridyl substituents.

Synthetic Flexibility :

  • The MCR protocol supports diverse substituents, enabling rapid library generation (223 examples ). The target compound’s synthesis likely follows this route, using pyridine-containing aldehydes/amines.

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